Lespeflorin G3

CAS No.:

Cat. No.: VC1943395

Molecular Formula: C27H32O6

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32O6 |

|---|---|

| Molecular Weight | 452.5 g/mol |

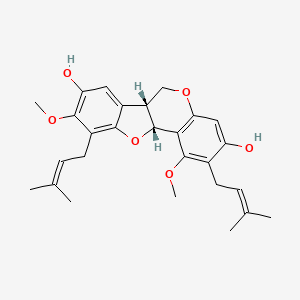

| IUPAC Name | (6aR,11aR)-1,9-dimethoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol |

| Standard InChI | InChI=1S/C27H32O6/c1-14(2)7-9-16-20(28)12-22-23(26(16)31-6)27-19(13-32-22)18-11-21(29)25(30-5)17(24(18)33-27)10-8-15(3)4/h7-8,11-12,19,27-29H,9-10,13H2,1-6H3/t19-,27+/m0/s1 |

| Standard InChI Key | HZCGTSDDHHPRDX-UZTOHYMASA-N |

| Isomeric SMILES | CC(=CCC1=C(C2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)OC)C |

| Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OCC3C2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)OC)C |

Introduction

Chemical Structure and Properties

Lespeflorin G3 is a member of the pterocarpan class of compounds with the molecular formula C27H32O6 and a molecular weight of 452.5 g/mol . Its IUPAC name is (6aR,11aR)-1,9-dimethoxy-2,10-bis(3-methylbut-2-en-1-yl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,8-diol . The compound features a complex heterocyclic structure with specific functional groups that contribute to its biological activity.

Structural Characteristics

Lespeflorin G3 contains a pterocarpan skeleton substituted with the following functional groups:

-

Hydroxy groups at positions 3 and 8

-

Methoxy groups at positions 1 and 9

The compound has specific stereochemistry with (6aR,11aR) configuration, which is essential for its biological activity .

Physical and Chemical Properties

The key physicochemical properties of Lespeflorin G3 are summarized in Table 1.

Table 1: Physicochemical Properties of Lespeflorin G3

Lespeflorin G3 is characterized as an aromatic ether, a member of phenols, and a member of pterocarpans . This unique combination of structural features contributes to its specific biological activities.

Natural Source and Isolation

Botanical Source

Lespeflorin G3 was originally isolated from the roots of Lespedeza floribunda Bunge (family Fabaceae) . This plant is a deciduous shrub with a height of approximately 0.50 m and is native to several regions in Asia .

Botanical Classification and Distribution

Lespedeza floribunda, the source plant of Lespeflorin G3, has the following taxonomic classification:

Table 2: Taxonomic Classification of Lespedeza floribunda

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Plantae |

| Phylum | Angiosperms |

| Order | Fabales |

| Family | Fabaceae |

| Genus | Lespedeza |

| Species | Lespedeza floribunda |

| Authority | Bunge |

The plant is distributed primarily in temperate Asian regions, including:

-

China (North-central, South-central, Southeast, Inner Mongolia)

-

Eastern Asia (Japan, Korea)

Biological Activity

Melanin Synthesis Inhibition

The primary biological activity of Lespeflorin G3 is melanin synthesis inhibition . Melanin is the primary pigment responsible for skin, hair, and eye color in humans. Its production is regulated by the enzyme tyrosinase, which catalyzes the rate-limiting steps in melanin biosynthesis.

Excessive melanin production can lead to hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and age spots . Therefore, compounds that can inhibit melanin synthesis, particularly tyrosinase inhibitors, have significant potential in dermatological and cosmetic applications.

Related Compounds in the Lespeflorin Family

Structural Relatives

Several other compounds in the Lespeflorin family have been isolated from Lespedeza floribunda. These include Lespeflorin G5, which has a similar pterocarpan scaffold but differs in the substitution pattern .

Table 3: Comparison of Lespeflorin G3 and Lespeflorin G5

| Property | Lespeflorin G3 | Lespeflorin G5 |

|---|---|---|

| Molecular Formula | C27H32O6 | C26H30O4 |

| Molecular Weight | 452.5 g/mol | 406.5 g/mol |

| CAS Number | 1108717-71-0 | 1108717-72-1 |

| IUPAC Name | (6aR,11aR)-1,9-dimethoxy-2,10-bis(3-methylbut-2-en-1-yl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,8-diol | (6aR,11aR)-8-methyl-4,10-bis(3-methylbut-2-en-1-yl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol |

| Key Structural Differences | Methoxy groups at positions 1 and 9; Hydroxy groups at positions 3 and 8 | Methyl group at position 8; Hydroxy groups at positions 3 and 9; Prenyl groups at positions 4 and 10 |

| Biological Activity | Melanin synthesis inhibitor | Melanin synthesis inhibitor |

Other Pterocarpans with Biological Activity

The pterocarpan class of compounds, to which Lespeflorin G3 belongs, includes several biologically active members. For instance, Lespeflorin G8, isolated from the fruit of Mauritia flexuosa (moriche palm), has been shown to possess estrogenic activity .

Studies on Lespeflorin G8 have demonstrated its ability to bind to estrogen receptors and induce estrogen-dependent cell proliferation in MCF-7 cells . This suggests that different members of the Lespeflorin family may possess diverse biological activities depending on their specific structural features.

Various compounds are known to inhibit tyrosinase activity and melanin synthesis. While specific comparative data for Lespeflorin G3 is not available in the search results, other tyrosinase inhibitors, such as kojic acid, are well-characterized and serve as reference standards .

Pterocarpans like Lespeflorin G3 represent a natural source of tyrosinase inhibitors that may offer advantages over synthetic alternatives in terms of biocompatibility and reduced side effects.

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of Lespeflorin G3 and related pterocarpans could provide valuable insights for the development of more potent and selective tyrosinase inhibitors. Specific structural modifications might enhance the melanin synthesis inhibitory activity or improve other pharmacological properties.

Clinical Evaluation

Clinical studies are needed to evaluate the efficacy and safety of Lespeflorin G3 in human subjects. These studies would help determine the compound's potential for development into pharmaceutical or cosmeceutical products for hyperpigmentation treatment.

Formulation Development

Research into appropriate formulation strategies for Lespeflorin G3 would be essential for its practical application. Considerations such as stability, skin penetration, and compatibility with other ingredients would need to be addressed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume